molecular formula C18H26N2O5 B14754850 Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate

Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate

Cat. No.: B14754850
M. Wt: 350.4 g/mol
InChI Key: WWHGALQZELDPGF-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate is a specialized carbamate derivative featuring a benzyl-protected carbamate group linked via an ethyl chain to an oxetane ring. The oxetane moiety is substituted with a tert-butoxycarbonyl (Boc)-protected amino group, which enhances stability during synthetic processes . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities or rigid oxetane scaffolds into drug candidates .

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22)

InChI Key

WWHGALQZELDPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:

    Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.

    Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.

    Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzyl Carbamate Derivatives

The target compound shares structural motifs with several benzyl carbamate derivatives documented in the evidence. Key comparisons include:

Table 1. Structural Comparison of Selected Benzyl Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₇H₂₄N₂O₅* 348.39* Ethyl-linked benzyl carbamate, Boc-protected amino-oxetane
Benzyl 2-(3-(((Boc)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ 335.39 Acetate ester linker, Boc-amino-methyl substitution on oxetane
Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate C₁₇H₂₄N₂O₆ 352.38 Hydroxy and tetrahydro-pyran-oxy substituents, stereochemical complexity (2S,3R)
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate C₁₄H₁₇NO₃ 247.29 Bicyclo[1.1.1]pentane core, hydroxymethyl group
Benzyl (2-(4-(benzyloxy)-3-hydroxyphenyl)-2-oxoethyl)(methyl)carbamate C₂₅H₂₃NO₆ 433.45 Aromatic phenyl substituents, benzyloxy and hydroxy groups, methyl carbamate

*Hypothetical values based on structural analogs.

Key Differences :

  • Linker and Functional Groups : The target compound uses an ethyl carbamate linker, whereas analogs like employ acetate esters. Esters are more prone to hydrolysis than carbamates, affecting stability .
  • Aromaticity : The phenyl-rich structure in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Comparative Physicochemical Properties and Bioactivity

Table 2. Physicochemical Properties and Bioactivity
Compound Solubility (DMSO) LogP* Stability Notes
Target Compound High (inferred) ~2.1 Stable under basic conditions due to Boc protection
Compound 10 mM in DMSO 1.5 Sensitive to acidic conditions (Boc cleavage)
Compound Not reported 2.8 Acetate ester may hydrolyze in physiological buffers
Compound Low (aromaticity) 3.5 High logP suggests increased lipid membrane penetration

*LogP values estimated using fragment-based methods.

Notable Findings:

  • The Boc group in the target compound and enhances stability during synthesis but requires acidic conditions for deprotection .
  • Compound exhibits moderate solubility (10 mM in DMSO), which may limit its utility in aqueous formulations .

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